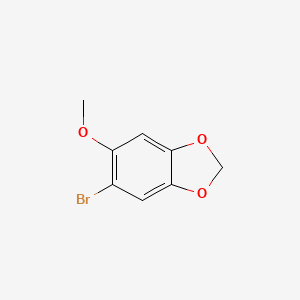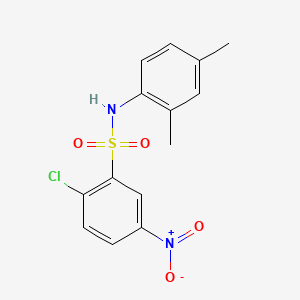![molecular formula C37H73ClN2O5 B6599469 ({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride CAS No. 107086-76-0](/img/structure/B6599469.png)
({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({Bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride (BTC) is a quaternary ammonium compound that has been studied for its potential applications in various scientific research fields. BTC is a novel compound that has demonstrated promise in numerous experiments in the laboratory and in the field.
科学的研究の応用
({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride has been studied for its potential applications in various scientific research fields. It has been used as a surfactant in the synthesis of nanomaterials, as a catalyst in organic reactions, and as a stabilizer for proteins. Additionally, this compound has been studied for its potential application in the field of biotechnology, as it can be used to control the activity of enzymes and to regulate the expression of genes.
作用機序
The mechanism of action of ({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride is not fully understood. However, it is believed that this compound binds to the surface of proteins and other biomolecules, altering their structure and function. This binding may cause changes in the activity of enzymes and the expression of genes, which can lead to changes in the biochemical and physiological processes of the organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to alter the activity of certain enzymes and to regulate the expression of certain genes. In addition, this compound has been shown to interact with certain proteins, which may lead to changes in the structure and function of these proteins.
実験室実験の利点と制限
The main advantage of using ({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride in laboratory experiments is its ease of synthesis and its ability to modify the activity of enzymes and the expression of genes. However, there are some limitations to its use. For example, this compound is not very soluble in water and can be toxic to some organisms. Additionally, due to its quaternary ammonium structure, this compound can be difficult to remove from solutions and can cause interference in some experiments.
将来の方向性
There are many potential future directions for the study of ({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride. For example, further research could be conducted to better understand its mechanism of action, biochemical and physiological effects, and potential applications in biotechnology. Additionally, research could be conducted to identify new uses for this compound and to develop new synthetic methods for its production. Further research could also be conducted to investigate the toxicity of this compound and to develop methods to reduce its toxicity. Finally, research could be conducted to develop methods to improve its solubility in water and to reduce its interference in laboratory experiments.
合成法
({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride is synthesized through a multi-step process that involves the reaction of a tertiary amine with an alkyl halide in the presence of a base. The reaction of the tertiary amine with the alkyl halide produces a quaternary ammonium salt, which is then reacted with trimethylazanium chloride to form this compound. The reaction is carried out at room temperature and can be completed in a matter of minutes.
特性
IUPAC Name |
[2-[bis(2-tetradecanoyloxyethyl)amino]-2-oxoethyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-36(41)43-32-30-38(35(40)34-39(3,4)5)31-33-44-37(42)29-27-25-23-21-19-17-15-13-11-9-7-2;/h6-34H2,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCCDRNDKZSNBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCC)C(=O)C[N+](C)(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)


![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)
![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)





![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)
